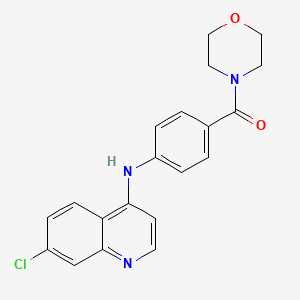
5'-Thymidylic acid, dipropyl ester, 3'-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is a chemical compound with the molecular formula C16H27N2O8P It is a derivative of thymidine monophosphate, which is a nucleotide containing thymine, a deoxyribose sugar, and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate typically involves the esterification of thymidine monophosphate with propyl alcohols in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or methanesulfonic acid.
Solvent: Organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thymidine derivatives.
Applications De Recherche Scientifique
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in nucleotide metabolism and DNA synthesis.
Industry: Used in the production of nucleotide analogs and as a precursor for various biochemical assays.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate involves its incorporation into nucleotide pathways. It can act as a substrate for enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase. The compound’s methanesulfonate group may also interact with cellular proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine monophosphate: The parent compound, which lacks the ester and methanesulfonate groups.
5’-Thymidylic acid, dipropyl ester: Similar but without the methanesulfonate group.
3’-Methanesulfonate derivatives: Compounds with similar sulfonate groups but different nucleoside bases.
Uniqueness
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is unique due to its combination of ester and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying nucleotide analogs and their interactions in biological systems.
Propriétés
Numéro CAS |
130752-98-6 |
|---|---|
Formule moléculaire |
C17H29N2O10PS |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C17H29N2O10PS/c1-5-7-25-30(22,26-8-6-2)27-11-14-13(29-31(4,23)24)9-15(28-14)19-10-12(3)16(20)18-17(19)21/h10,13-15H,5-9,11H2,1-4H3,(H,18,20,21)/t13-,14+,15+/m0/s1 |
Clé InChI |
KKELJYPCWQBGSA-RRFJBIMHSA-N |
SMILES isomérique |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
SMILES canonique |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)



